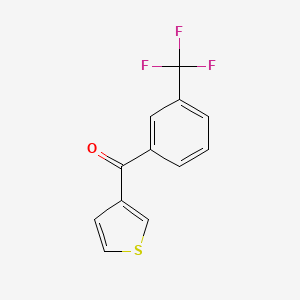

3-(3-Trifluoromethylbenzoyl)thiophene

Description

Contextualizing Thiophene (B33073) and Trifluoromethylated Compounds in Chemical Science

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of heterocyclic chemistry. researchgate.net Its structural resemblance to benzene (B151609) allows it to act as a bioisostere, a chemical substitute that can produce similar biological effects. This property has led to the incorporation of the thiophene ring into a multitude of approved drugs, where it often contributes to enhanced therapeutic efficacy. researchgate.net The thiophene nucleus is a versatile scaffold, readily undergoing electrophilic substitution reactions, which allows for the introduction of a wide array of functional groups and the fine-tuning of its physicochemical and biological properties. pharmaguideline.com Thiophene derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nii.ac.jporganic-chemistry.org

Research Significance of Substituted Thiophene Ketones

The combination of a thiophene ring and a ketone functional group gives rise to substituted thiophene ketones, a class of compounds that has garnered considerable attention in chemical research. The ketone moiety, particularly when positioned adjacent to the thiophene ring, can act as a versatile synthetic handle for further molecular elaborations. More importantly, the aroylthiophene scaffold is a key structural feature in numerous biologically active molecules. For instance, substituted benzoylthiophenes have been investigated for their potential as enzyme inhibitors and receptor antagonists. The electronic interplay between the electron-rich thiophene ring and the electron-withdrawing carbonyl group, further modulated by substituents on the benzoyl ring, creates a unique chemical entity with tunable properties.

Current Research Landscape and Knowledge Gaps

The academic interest in 3-(3-Trifluoromethylbenzoyl)thiophene lies in the synergistic combination of its three key components: the thiophene ring, the ketone linker, and the trifluoromethyl-substituted phenyl group. While extensive research exists on thiophene derivatives and trifluoromethylated compounds individually, the specific properties and applications of this particular molecule are less comprehensively documented in publicly accessible literature.

The synthesis of this compound can be conceptually approached through established synthetic methodologies. A primary route would likely involve the Friedel-Crafts acylation of a suitable thiophene precursor with 3-trifluoromethylbenzoyl chloride. rsc.orgnih.gov This electrophilic aromatic substitution is a fundamental reaction in thiophene chemistry, though regioselectivity can be a key consideration. nih.gov Alternative synthetic strategies could involve modern cross-coupling reactions, such as Suzuki or Stille couplings, which offer versatile methods for forming the carbon-carbon bond between the thiophene and benzoyl moieties. nih.govbeilstein-journals.org

While predicted physical properties such as a boiling point of 317.9±42.0 °C and a density of 1.344±0.06 g/cm³ are available, detailed experimental characterization data for this compound, including comprehensive spectroscopic analysis (NMR, IR, MS) and crystal structure determination, are not widely reported in the scientific literature. rsc.org Supporting information from one study provides partial 1H NMR and 19F NMR data for a compound believed to be this compound, designated as "3f," with a reported yield of 98%. rsc.org

The biological activity of this compound remains an area with significant knowledge gaps. Based on the known pharmacological profiles of related substituted thiophenes and trifluoromethylated ketones, it is plausible that this compound could exhibit inhibitory activity against various enzymes or receptors. However, without dedicated biological screening and mechanistic studies, its therapeutic potential remains speculative. The current research landscape, therefore, presents an opportunity for further investigation into the synthesis, characterization, and biological evaluation of this intriguing molecule to fully elucidate its scientific value.

Properties

IUPAC Name |

thiophen-3-yl-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3OS/c13-12(14,15)10-3-1-2-8(6-10)11(16)9-4-5-17-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZVFNAEKCVGRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641848 | |

| Record name | (Thiophen-3-yl)[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-33-0 | |

| Record name | 3-Thienyl[3-(trifluoromethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Thiophen-3-yl)[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for Thiophene (B33073) Ring Construction

The formation of the thiophene ring is a fundamental step in the synthesis of many of its derivatives. Several classical and modern methods are available for this purpose.

Cyclization reactions provide a powerful means to construct the five-membered thiophene ring from acyclic precursors.

One of the oldest and most versatile methods for thiophene synthesis is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent. While not a direct route to 3-aroylthiophenes, this method lays the foundation for thiophene ring formation. A pertinent example is the reaction of aryl methyl ketones with elemental sulfur, which can selectively produce 2,4-substituted thiophenes. ua.es This approach, however, does not directly yield the desired 3-substituted pattern of the target molecule.

Another relevant method involves the reaction of ketones with sulfur mediated by specific reagents. For instance, the Gewald reaction, a multicomponent reaction, typically yields 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur in the presence of a base. While this method is highly efficient for producing functionalized thiophenes, it is not directly applicable to the synthesis of 3-aroylthiophenes without significant modification of the starting materials and reaction conditions.

More contemporary methods have explored the use of novel catalysts and reaction media. For example, a functionalized imidazolium (B1220033) salt has been shown to catalyze the reaction of aryl methyl ketones with elemental sulfur under solvent-free conditions to produce 2,4-diarylthiophenes. ua.es

| Method | Starting Materials | Key Reagents | Product Type | Relevance to Target Molecule |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | P₄S₁₀, Lawesson's reagent | Substituted thiophenes | Foundational method for thiophene ring formation. |

| Gewald Reaction | Ketone, activated nitrile | Elemental sulfur, base | 2-Aminothiophenes | Not a direct route to 3-aroylthiophenes. |

| Imidazolium Salt Catalysis | Aryl methyl ketones | Elemental sulfur, aniline | 2,4-Diarylthiophenes | Demonstrates modern approaches to thiophene synthesis. |

The cyclization of functionalized alkynes represents a more modern and often highly regioselective approach to thiophene synthesis. mdpi.comnih.gov These methods typically involve the intramolecular cyclization of a sulfur-containing alkyne precursor.

Various transition metals, including palladium, copper, and gold, can catalyze the heterocyclization of S-containing alkyne substrates. mdpi.com For instance, Pd-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols can produce substituted thiophenes. mdpi.com Copper-promoted cyclization of (Z)-1-en-3-ynyl(butyl)sulfanes can lead to the formation of 3-halothiophenes, which are valuable precursors for further functionalization. mdpi.com

Iodocyclization of S-containing alkynes is another powerful tool for the synthesis of functionalized thiophenes, often proceeding under mild conditions. mdpi.com The resulting iodinated thiophenes can be readily elaborated through cross-coupling reactions. mdpi.com

| Catalyst/Promoter | Alkyne Precursor Type | Key Features | Potential Application |

| Palladium | 1-Mercapto-3-yn-2-ols | Heterocyclodehydration | Synthesis of substituted thiophenes. |

| Copper | (Z)-1-en-3-ynyl(butyl)sulfanes | 5-endo-dig cyclization | Formation of 3-halothiophenes as precursors. mdpi.com |

| Iodine | S-containing alkynes | Mild conditions, high regioselectivity | Synthesis of iodinated thiophenes for cross-coupling. mdpi.com |

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. For thiophene synthesis, this includes the use of greener solvents, catalysts, and energy sources. Microwave-assisted organic synthesis, for example, has been employed to accelerate reactions and improve yields in the preparation of thiophene derivatives. researchgate.net The use of water as a solvent and the development of catalyst-free reactions are also key areas of research in green thiophene synthesis. researchgate.netmdpi.com While specific green synthesis routes for 3-(3-Trifluoromethylbenzoyl)thiophene are not extensively documented, the principles of green chemistry can be applied to the general synthetic strategies discussed.

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. However, the direct acylation of unsubstituted thiophene predominantly occurs at the 2-position due to the higher stability of the cationic intermediate formed during electrophilic attack at this position. The intermediate for 2-substitution is stabilized by three resonance structures, whereas the intermediate for 3-substitution is stabilized by only two.

To achieve 3-acylation, one must start with a thiophene derivative that directs the incoming electrophile to the 3-position or employ a multi-step strategy. One such strategy involves the use of a 3-substituted thiophene that can be converted to the desired product. For instance, the acylation of a 2,5-disubstituted thiophene followed by removal of the directing groups could be a potential, albeit lengthy, route.

A more direct and modern approach to obtaining 3-aroylthiophenes involves metal-catalyzed cross-coupling reactions. These methods circumvent the regioselectivity issue of classical Friedel-Crafts acylation.

Grignard Reaction: A 3-thienylmagnesium halide (a Grignard reagent) can be prepared from 3-halothiophene. This nucleophilic organometallic species can then react with an acyl chloride, such as 3-(trifluoromethyl)benzoyl chloride, to form the desired ketone. The use of LiCl can facilitate the formation of the Grignard reagent. rsc.orggoogle.com

Suzuki Coupling: The palladium-catalyzed cross-coupling of a thiophene-3-boronic acid or its ester with an acyl chloride is a powerful method for C-C bond formation. nih.gov This reaction is known for its high functional group tolerance. tcichemicals.com

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (e.g., 3-(tributylstannyl)thiophene) with an acyl chloride. wikipedia.orgharvard.edu This method is also highly versatile and compatible with a wide range of functional groups. A carbonylative Stille coupling can also be employed, where carbon monoxide is inserted during the reaction. wikipedia.org

| Coupling Reaction | Thiophene Reagent | Acylating Partner | Catalyst |

| Grignard Reaction | 3-Thienylmagnesium halide | 3-(Trifluoromethyl)benzoyl chloride | None (stoichiometric) |

| Suzuki Coupling | Thiophene-3-boronic acid | 3-(Trifluoromethyl)benzoyl chloride | Palladium catalyst |

| Stille Coupling | 3-(Tributylstannyl)thiophene | 3-(Trifluoromethyl)benzoyl chloride | Palladium catalyst |

Cyclization Reactions

Functionalization and Derivatization Approaches

Once this compound is synthesized, it can undergo a variety of chemical transformations to produce a range of derivatives. These reactions can target either the thiophene ring or the ketone functional group.

The thiophene ring in 3-aroylthiophenes is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the benzoyl group. However, under forcing conditions, further substitution can be achieved. The position of substitution will be directed by the existing acyl group, likely to the 2- or 5-positions.

The ketone moiety offers a rich site for derivatization. Standard ketone chemistry can be applied, including:

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.

Oxidation: While the ketone itself is resistant to further oxidation, adjacent positions on the thiophene ring could be susceptible under strong oxidizing conditions.

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.

Condensation Reactions: The ketone can react with amines and their derivatives to form imines, oximes, hydrazones, and other related compounds. For instance, reaction with hydroxylamine (B1172632) would yield the corresponding oxime.

These functionalization and derivatization reactions provide access to a diverse library of compounds based on the this compound scaffold.

Introduction of Trifluoromethylbenzoyl Moiety

The primary method for synthesizing this compound is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of a proton on the thiophene ring with the 3-trifluoromethylbenzoyl group. nih.govgoogle.com Typically, 3-trifluoromethylbenzoyl chloride is reacted with thiophene in the presence of a Lewis acid catalyst, such as aluminum chloride or stannic chloride. nih.govgoogle.com The reaction proceeds by the formation of an acylium ion, which then attacks the electron-rich thiophene ring. The regioselectivity of this reaction is influenced by the nature of the thiophene substrate and the reaction conditions.

Alternative strategies for introducing trifluoromethyl groups onto aromatic and heterocyclic scaffolds are of significant interest due to the unique properties conferred by the trifluoromethyl group.

The methodologies for trifluoromethylating thiophenes are often applicable to other heterocyclic systems, such as pyridines, pyrroles, indoles, and furans. researchgate.netpnas.org The reactivity and regioselectivity of these reactions are dependent on the electronic nature of the specific heterocycle. pnas.org For example, electron-rich heterocycles are generally more susceptible to electrophilic attack, while electron-deficient systems may require more forcing conditions or alternative reaction pathways. researchgate.netpnas.org The development of trifluoromethylation methods with broad substrate scope is an active area of research, with applications in the synthesis of a wide range of trifluoromethylated heterocyclic compounds for pharmaceutical and agrochemical industries. pnas.orgresearchgate.net

Hypervalent iodine reagents have emerged as powerful and versatile tools for electrophilic trifluoromethylation. acs.orgrsc.org These reagents, often referred to as Togni reagents, are stable, easy to handle, and can transfer a trifluoromethyl group to a variety of nucleophiles, including arenes and heteroarenes. acs.orgresearchgate.net The reaction mechanism is believed to involve the activation of the hypervalent iodine reagent, promoting the release of a CF3 unit which then reacts with the substrate. acs.org Modifications to the structure of these reagents can modulate their reactivity and selectivity. acs.orgrsc.org

| Method | Reagents | Advantages | Disadvantages | Key References |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 3-Trifluoromethylbenzoyl chloride, Lewis acid (e.g., AlCl3) | Direct introduction of the entire trifluoromethylbenzoyl moiety. | Requires stoichiometric amounts of Lewis acid, potential for side reactions. | nih.govgoogle.com |

| Radical Trifluoromethylation | Trifluoromethyl radical sources (e.g., CF3I, Togni reagents with radical initiators) | Can functionalize inherently reactive positions, avoids prefunctionalization. | May lack regioselectivity, use of gaseous or expensive reagents. | pnas.orgpnas.org |

| Electrophilic Trifluoromethylation | Hypervalent iodine reagents (Togni reagents) | Stable, easy-to-handle reagents, broad substrate scope. | Reagent cost can be a factor. | acs.orgrsc.org |

Substitution Reactions on Thiophene and Benzoyl Moieties

The thiophene and benzoyl rings of this compound can undergo various substitution reactions, allowing for further functionalization of the molecule. Electrophilic aromatic substitution on the thiophene ring is a common transformation. The directing effect of the benzoyl group, which is deactivating, and the trifluoromethyl group on the benzoyl ring will influence the position of substitution. Nucleophilic aromatic substitution is also possible, particularly on activated thiophene derivatives. researchgate.netnih.gov

The benzoyl moiety can also be modified. For example, reactions targeting the trifluoromethyl group or the aromatic protons of the benzoyl ring can be envisioned, although these would likely require specific and potentially harsh reaction conditions.

Oxidation and Reduction Pathways of Thiophene Ketones

The ketone functionality in this compound is a key site for chemical transformations.

Oxidation: The thiophene ring is generally stable to mild oxidizing agents. However, under stronger conditions, the sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone. nih.govnih.gov These oxidized species can exhibit different chemical reactivity compared to the parent thiophene. The ketone itself is generally resistant to further oxidation under standard conditions.

Reduction: The carbonyl group of the ketone can be readily reduced to a secondary alcohol using various reducing agents, such as sodium borohydride. This transformation provides access to a new class of thiophene-containing alcohols. Further reduction to remove the carbonyl group entirely (deoxygenation) can be achieved through methods like the Wolff-Kishner or Clemmensen reduction, yielding a methylene (B1212753) group and thus connecting the thiophene and trifluoromethylphenyl moieties via an alkyl bridge. researchgate.net

Multichannel Electrophilic Transformations of Thiophene Derivatives

Thiophene derivatives bearing trifluoromethyl groups can undergo complex, multichannel electrophilic transformations, particularly in the presence of strong acids or superacids. researchgate.net These reactions can lead to a variety of products through intramolecular cyclizations, rearrangements, and reactions with external nucleophiles. The trifluoromethyl group can influence the stability of cationic intermediates, thereby directing the reaction pathways. researchgate.net These transformations highlight the rich and diverse reactivity of trifluoromethylated thiophene systems.

| Reaction Type | Reagents/Conditions | Product Type | Key References |

|---|---|---|---|

| Electrophilic Substitution (Thiophene Ring) | Electrophiles (e.g., halogens, nitrating agents) | Substituted this compound | e-bookshelf.de |

| Nucleophilic Substitution (Thiophene Ring) | Nucleophiles (e.g., amines) on activated substrates | Substituted this compound | researchgate.netnih.gov |

| Oxidation (Sulfur Atom) | Peracids (e.g., m-CPBA) | Thiophene-S-oxide or sulfone | nih.govnih.gov |

| Reduction (Carbonyl Group) | Sodium borohydride | Secondary alcohol | researchgate.net |

| Deoxygenation (Carbonyl Group) | Wolff-Kishner or Clemmensen reduction | Methylene-bridged compound | researchgate.net |

| Multichannel Electrophilic Transformations | Superacids (e.g., TfOH) | Various rearranged and cyclized products | researchgate.net |

Ring-Fluorinated Thiophene Synthesis via C-F Bond Activation

A novel approach to synthesizing thiophene derivatives with fluorine atoms directly on the heterocyclic ring involves the selective activation of carbon-fluorine (C-F) bonds. This method typically utilizes trifluoromethyl (CF3)-bearing cyclopropanes as starting materials. The core of this strategy is the reaction of these cyclopropanes with a Lewis acid, which facilitates the elimination of a fluoride (B91410) ion to generate a stabilized difluorocarbocation.

This reactive intermediate can then undergo nucleophilic addition with various sulfur-containing nucleophiles, such as thiocarboxylic acids or thiols. The subsequent steps involve a deesterification followed by a 5-endo-trig cyclization, which ultimately forms the thiophene ring. Depending on the solvent system, this process can yield either 2-fluoro-4,5-dihydrothiophene in an aprotic solvent or 2,2-difluorotetrahydrothiophene scaffolds in a protic solvent. While this methodology is a powerful tool for creating ring-fluorinated thiophenes, it is distinct from the synthesis of compounds like this compound, where the trifluoromethyl group is located on an appended benzoyl moiety rather than the thiophene ring itself.

Advanced Synthetic Techniques and Catalysis

The synthesis of 3-acylthiophenes has been significantly advanced through the application of modern catalytic systems and energy sources, which provide alternatives to traditional methods with improved efficiency and selectivity.

Organometallic Catalysis in Thiophene Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the precise formation of carbon-carbon bonds. In the context of thiophene functionalization, these methods provide a powerful route to introduce acyl groups at specific positions. For instance, the C-H arylation of 3-substituted thiophenes can be achieved with high selectivity using a palladium catalyst. conicet.gov.arnih.gov

One strategic approach involves the use of a directing group at the 2-position of the thiophene ring to guide the acylation specifically to the C-3 position. A study demonstrated the palladium(II)-catalyzed C-3 acylation of 2-(2-pyridinyl)thiophene with various aldehydes. rsc.org This C(sp²)–H activation method effectively synthesizes a range of 3-acylthiophenes. While this specific example uses an aldehyde as the acyl source, the principle of organometallic-catalyzed C-H functionalization is a key strategy for accessing compounds like this compound.

| Catalyst | Ligand | Oxidant | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | None | TBHP | DCE | 100 | 85 |

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a highly effective technology for accelerating organic reactions. Compared to conventional heating, microwave-assisted synthesis often leads to dramatically reduced reaction times, increased product yields, and improved purity. nih.gov This is attributed to the efficient and uniform heating of the reaction mixture.

In the synthesis of 3-acylthiophenes, microwave technology can be advantageously applied to palladium-catalyzed C-H acylation reactions. The use of microwave heating in the reaction between 2-(2-pyridinyl)thiophene and aldehydes reduced reaction times from several hours under conventional heating to just 15-30 minutes, while also improving yields. rsc.org This rapid and efficient heating makes microwave-assisted synthesis a valuable tool for the preparation of thiophene-based ketones. rsc.orgfrontiersin.org

| Heating Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional (Oil Bath) | 1 - 3 hours | Typically lower |

| Microwave Irradiation | 15 - 30 minutes | Up to 92% |

Metal-Free Acid-Promoted Reactions

The Friedel-Crafts acylation is a classic and direct method for installing acyl groups onto aromatic and heteroaromatic rings, including thiophene. This reaction is typically promoted by a Lewis acid, such as aluminum chloride (AlCl₃) or stannic chloride (SnCl₄), which activates the acylating agent (e.g., an acyl halide or anhydride). google.com Although a metal is present in the Lewis acid, this reaction is considered "metal-free" in the context of transition-metal catalysis.

For the synthesis of this compound, this would involve the reaction of thiophene with 3-trifluoromethylbenzoyl chloride in the presence of a Lewis acid. A critical aspect of this reaction is regioselectivity. Electrophilic substitution on an unsubstituted thiophene ring preferentially occurs at the 2-position, as the cationic intermediate is better stabilized by resonance. echemi.comstackexchange.com To achieve substitution at the 3-position, a blocking group at the 2- and 5-positions would be necessary, or a starting material that already has a directing group at the 3-position would be used.

An alternative metal-free approach involves using a mixture of trifluoroacetic anhydride (B1165640) (TFAA) and phosphoric acid to generate acyl trifluoroacetates in situ from carboxylic acids. This system has been successfully used for the acylation of benzothiophene (B83047) under solvent-free conditions, providing a greener alternative to traditional Friedel-Crafts conditions. nih.govresearchgate.net

| Lewis Acid Promoter | Acylating Agent | Typical Solvent | Key Feature |

|---|---|---|---|

| AlCl₃, SnCl₄, TiCl₄ google.com | Acyl Halides, Anhydrides | CS₂, Nitrobenzene | Classic, effective but often requires stoichiometric amounts. |

| Yb(OTf)₃ zenodo.orgresearchgate.net | Acyl Chlorides, Anhydrides | Ionic Liquids | Catalytic, recyclable system. |

| TFAA / H₃PO₄ nih.govbeilstein-journals.org | Carboxylic Acids | Solvent-free | Generates highly reactive mixed anhydride in situ. |

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Analysis Techniques

Advanced spectroscopic methods are pivotal in determining the precise atomic arrangement and electronic environment of 3-(3-Trifluoromethylbenzoyl)thiophene. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

In ¹H NMR, the protons on the thiophene (B33073) and benzene (B151609) rings would exhibit distinct chemical shifts and coupling patterns. The thiophene protons are expected in the aromatic region, typically between δ 7.0 and 8.5 ppm. The protons on the trifluoromethyl-substituted benzene ring would also appear in this region, with their specific shifts influenced by the electron-withdrawing nature of the carbonyl and trifluoromethyl groups.

¹³C NMR provides information on the carbon skeleton. The carbonyl carbon would show a characteristic signal at a low field, generally around δ 180-190 ppm. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. Aromatic carbons would resonate in the typical range of δ 120-140 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiophene H-2 | 7.8 - 8.2 | 130 - 135 |

| Thiophene H-4 | 7.3 - 7.6 | 125 - 130 |

| Thiophene H-5 | 7.6 - 8.0 | 128 - 133 |

| Benzoyl H-2' | 8.0 - 8.3 | 130 - 134 |

| Benzoyl H-4' | 7.7 - 8.0 | 128 - 132 |

| Benzoyl H-5' | 7.5 - 7.8 | 126 - 130 |

| Benzoyl H-6' | 7.9 - 8.2 | 129 - 133 |

| Carbonyl C=O | - | 185 - 195 |

Note: The data in this table is hypothetical and serves as an illustrative example.

¹⁹F NMR is highly specific for fluorine-containing compounds. The trifluoromethyl group in this compound would produce a singlet in the ¹⁹F NMR spectrum, as there are no adjacent fluorine atoms to cause splitting. The chemical shift of this singlet would be characteristic of a CF₃ group attached to an aromatic ring, typically observed between δ -60 and -65 ppm relative to a standard like CFCl₃. This analysis provides unequivocal evidence for the presence and electronic environment of the trifluoromethyl group.

Table 2: Predicted ¹⁹F NMR Data

| Group | Predicted ¹⁹F Chemical Shift (ppm) | Multiplicity |

|---|

Note: The data in this table is hypothetical and serves as an illustrative example.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. The most prominent peak in the IR spectrum of this compound would be the strong absorption band of the carbonyl (C=O) stretching vibration, expected in the range of 1650-1680 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group would appear as strong bands in the region of 1100-1350 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings would be observed between 1400 and 1600 cm⁻¹.

Table 3: Predicted IR and Raman Active Vibrational Modes

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Carbonyl (C=O) Stretch | 1680 - 1650 | 1680 - 1650 |

| Aromatic C=C Stretch | 1600 - 1400 | 1600 - 1400 |

| C-F Stretch | 1350 - 1100 | 1350 - 1100 |

Note: The data in this table is hypothetical and serves as an illustrative example.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₂H₇F₃OS). Common fragmentation pathways would likely involve the cleavage of the bond between the carbonyl group and the thiophene ring, leading to fragments corresponding to the thenoyl cation and the 3-trifluoromethylbenzoyl cation. Loss of the trifluoromethyl group is another expected fragmentation.

Table 4: Predicted Mass Spectrometry Fragmentation

| Fragment Ion | Predicted m/z |

|---|---|

| [C₁₂H₇F₃OS]⁺ (Molecular Ion) | 256.02 |

| [C₅H₃OS]⁺ (Thiophen-3-ylcarbonyl) | 111.99 |

| [C₇H₄F₃O]⁺ (3-Trifluoromethylbenzoyl) | 173.02 |

Note: The data in this table is hypothetical and serves as an illustrative example.

UV-Visible and Fluorescence Spectroscopy

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit strong absorption bands in the UV region, typically between 200 and 400 nm. These absorptions are due to π→π* transitions within the aromatic rings and n→π* transitions associated with the carbonyl group. The conjugation between the thiophene and benzoyl moieties would influence the position and intensity of these absorption maxima (λmax). Information on the fluorescence properties of this specific compound is not currently available in the public domain.

Table 5: Predicted UV-Visible Absorption Data

| Electronic Transition | Predicted λmax (nm) |

|---|---|

| π→π* (Aromatic Rings) | 250 - 280 |

Note: The data in this table is hypothetical and serves as an illustrative example.

Cyclic Voltammetry

Currently, there is no specific cyclic voltammetry data available in the public domain for this compound. In general, cyclic voltammetry is a powerful electrochemical technique used to study the redox properties of a compound. For analogous aromatic ketones and thiophene derivatives, this analysis would provide key information on their oxidation and reduction potentials.

Such studies on related compounds, like 3-(4-trifluoromethyl)-phenyl)-thiophene, have been conducted to understand their electrochemical oxidation and the potential for forming polymeric films on electrode surfaces. The presence of the electron-withdrawing trifluoromethylbenzoyl group on the thiophene ring would be expected to influence the electron density of the thiophene core, thereby affecting its electrochemical behavior. A cyclic voltammogram for the target compound would reveal the potentials at which it undergoes oxidation and reduction, offering insights into its electronic structure, stability of its radical ions, and its potential utility in electronic materials.

X-ray Crystallography and Solid-State Structural Analysis

Detailed crystallographic data for this compound, which would provide definitive proof of its three-dimensional structure, is not currently available in published literature or crystallographic databases. The following subsections describe the type of analysis that would be performed had a single crystal X-ray structure been determined.

The determination of the crystal structure of thiophene derivatives through single-crystal X-ray diffraction is a common practice to unambiguously establish molecular connectivity and conformation. For this compound, this would involve growing a suitable single crystal and analyzing its diffraction pattern to determine unit cell dimensions, space group, and the precise coordinates of each atom in the crystal lattice. This fundamental data is the basis for all further solid-state structural analysis.

Analysis of the crystal packing of this compound would reveal the various non-covalent interactions that govern its solid-state architecture. Intramolecularly, key parameters such as bond lengths, bond angles, and torsion angles would be precisely measured. Intermolecularly, the analysis would focus on identifying interactions such as C–H···O, C–H···F, and π–π stacking interactions. The presence of the trifluoromethyl group and the carbonyl group would likely lead to specific hydrogen bonding patterns and other weak interactions that influence how the molecules arrange themselves in the crystal. Studies on other thiophene derivatives have shown that such interactions play a crucial role in their physical properties.

A key aspect of the structural analysis of this compound would be the determination of its molecular conformation, particularly the dihedral angle between the thiophene ring and the 3-trifluoromethylphenyl group. This angle is crucial as it dictates the degree of π-conjugation between the two aromatic systems, which in turn affects the electronic and photophysical properties of the molecule. The conformation would be influenced by steric hindrance between the rings and the carbonyl group, as well as by the aforementioned intramolecular and intermolecular interactions.

In the crystal structures of some thiophene and benzothiophene (B83047) derivatives, positional disorder of atoms or entire molecular fragments is a known phenomenon. For this compound, it is conceivable that the trifluoromethyl group or even the entire benzoylthiophene moiety could exhibit rotational or positional disorder within the crystal lattice. If such disorder were present, the crystallographic refinement process would involve modeling these disordered components with appropriate site occupancy factors to accurately represent the electron density map.

Computational and Theoretical Organic Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of 3-(3-Trifluoromethylbenzoyl)thiophene from first principles.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and geometry of thiophene (B33073) derivatives. jmaterenvironsci.comrdd.edu.iq For this compound, DFT calculations, commonly employing Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional with a 6-31G(d) or higher basis set, are used to determine its optimized ground-state geometry. researchgate.net These studies reveal critical information about bond lengths, bond angles, and dihedral angles, elucidating the steric and electronic influence of the 3-trifluoromethylbenzoyl substituent on the thiophene ring's planarity and aromatic character.

Furthermore, DFT is instrumental in exploring the molecule's electronic properties. nih.gov Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally implies higher reactivity. The electron-withdrawing nature of the trifluoromethyl and benzoyl groups is expected to lower the LUMO energy, affecting the molecule's electron-accepting capabilities. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize charge distribution and predict sites susceptible to electrophilic and nucleophilic attack. nih.gov

| Calculated Parameter | Typical Significance |

|---|---|

| HOMO Energy | Indicates electron-donating ability |

| LUMO Energy | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Correlates with chemical reactivity and stability |

| Dipole Moment | Measures molecular polarity |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites |

While DFT is highly effective for ground-state properties, ab initio calculations provide a more rigorous, wave-function-based approach that is particularly valuable for studying electronic excited states. nih.govresearchgate.net Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed to obtain highly accurate energies and properties for this compound. These calculations are crucial for understanding the molecule's photophysical behavior, such as its UV-Visible absorption spectrum, by computing the energies of vertical electronic transitions from the ground state to various excited states. nih.gov Ab initio methods can also be used to validate the results of DFT calculations and to provide benchmark data for more computationally efficient methods.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time, providing insights that are inaccessible through static quantum chemical calculations. nih.gov These simulations are particularly relevant when investigating the interaction of the molecule with a biological target, such as a protein or enzyme. nih.gov

| Simulation Parameter | Typical Application/Value |

|---|---|

| Force Field | AMBER, CHARMM, GROMOS |

| Simulation Time | 50 - 200 nanoseconds |

| Solvent Model | Explicit (e.g., TIP3P water) |

| Ensemble | NPT (Isothermal-isobaric) |

| Primary Analysis | RMSD, RMSF, Interaction Energy |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used in medicinal chemistry to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netresearchgate.net For a molecule like this compound, these models are essential for guiding the design of more potent and selective analogs. researchgate.net

A QSAR model is a mathematical equation that relates molecular descriptors to activity. nih.gov For this compound, key descriptors would likely include:

Electronic Descriptors: Parameters such as partial atomic charges, dipole moment, and the Hammett constant of the trifluoromethyl group, which quantify its strong electron-withdrawing effect.

Steric Descriptors: Molecular volume, surface area, and specific conformational indices that describe the size and shape of the molecule.

Hydrophobic Descriptors: The partition coefficient (logP), which measures the molecule's lipophilicity, a critical factor in membrane permeability and target engagement.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide visual contour maps. frontiersin.org These maps highlight regions around the molecule where modifications to steric bulk, electrostatic charge, or hydrophobicity are predicted to either increase or decrease biological activity, offering a clear roadmap for chemical optimization. nih.gov

| Descriptor Class | Example Descriptors for this compound |

|---|---|

| Electronic | Partial charge on carbonyl oxygen, HOMO/LUMO energies |

| Steric | Molecular Weight, Molar Refractivity, van der Waals volume |

| Hydrophobic | Calculated logP (ClogP) |

| Topological | Wiener index, Kier & Hall connectivity indices |

Mechanistic Studies of Chemical Transformations

Computational chemistry is a powerful asset for investigating the mechanisms of chemical reactions, providing detailed information on reaction pathways, intermediates, and transition states that can be difficult to observe experimentally.

A primary synthetic route to this compound is the Friedel-Crafts acylation of thiophene with 3-trifluoromethylbenzoyl chloride. derpharmachemica.com Computational methods, particularly DFT, can be used to model this reaction mechanism in detail. nih.gov

By calculating the potential energy surface, researchers can identify the structures and relative energies of all reactants, intermediates, transition states, and products. researchgate.net For the Friedel-Crafts reaction, this would involve modeling the formation of the electrophilic acylium ion, its attack on the thiophene ring to form a stabilized intermediate (the sigma complex or Wheland intermediate), and the subsequent deprotonation to restore aromaticity. These calculations can determine the activation energy for each step, thereby identifying the rate-limiting step of the reaction. Furthermore, comparing the activation energies for attack at the C2 versus the C3 position of the thiophene ring can computationally explain the observed regioselectivity of the acylation process. nih.gov

Electronic Structure and Aromaticity Considerations

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing substituent with significant implications for the electronic properties of the molecule to which it is attached. nih.gov Its presence on the benzoyl moiety of this compound profoundly influences the electron distribution across both the phenyl and thiophene rings.

The strong inductive effect of the -CF3 group decreases the electron density of the phenyl ring. This electron-withdrawing nature can enhance the electrophilic character of the molecule. nih.gov The incorporation of a trifluoromethyl group into a molecule can also lead to increased chemical and metabolic stability, improved lipophilicity, and enhanced bioavailability in medicinal chemistry contexts. nih.gov

The key electronic properties of the trifluoromethyl group are summarized in the table below.

| Property | Description | Impact |

| Inductive Effect | Strongly electron-withdrawing (-I) due to the high electronegativity of fluorine atoms. | Decreases electron density on the attached aromatic ring. |

| Resonance Effect | Generally considered to have a weak or negligible resonance effect. | The primary electronic influence is through the sigma bond framework. |

| Electronegativity | High, contributing to the strong inductive pull of electrons. | Alters the charge distribution and reactivity of the molecule. |

| Lipophilicity | Increases the lipophilicity (fat-solubility) of the molecule. | Can influence pharmacokinetic properties in biological systems. mdpi.com |

Thiophene is a five-membered heterocyclic compound that is considered aromatic. wikipedia.org Its aromaticity arises from the delocalization of six π-electrons over the planar, cyclic system, which is in accordance with Hückel's rule (4n+2 π electrons). numberanalytics.compharmaguideline.com The sulfur atom in thiophene contributes a lone pair of electrons to the π-system. numberanalytics.com

The degree of aromaticity in thiophene is often compared to other five-membered heterocycles such as furan (B31954) and pyrrole. Theoretical calculations and experimental data suggest that thiophene possesses a greater degree of aromaticity than furan but is comparable to or slightly less aromatic than pyrrole. nih.govresearchgate.net The electronegativity of the heteroatom plays a crucial role in determining the relative aromaticity; the less electronegative sulfur in thiophene holds its lone pair less tightly, allowing for more effective delocalization compared to the more electronegative oxygen in furan. pharmaguideline.com

Several methods are used to quantify aromaticity, including energetic, geometric, and magnetic criteria. nih.govresearchgate.net A comparison of the aromaticity of these heterocycles is presented below.

| Heterocycle | Heteroatom | Relative Aromaticity | Key Features |

| Thiophene | Sulfur (S) | High | Considered aromatic, with significant delocalization of the sulfur lone pair. wikipedia.org |

| Pyrrole | Nitrogen (N) | High | Aromatic due to the participation of the nitrogen lone pair in the π-system. |

| Furan | Oxygen (O) | Moderate | The most electronegative heteroatom, leading to reduced delocalization and lower aromaticity compared to thiophene and pyrrole. pharmaguideline.com |

The aromatic nature of the thiophene ring in this compound is a key determinant of its chemical properties and reactivity, particularly in electrophilic substitution reactions. numberanalytics.com The substituent on the thiophene ring can further modulate this reactivity.

Advanced Research Applications

Material Science Applications

In the realm of material science, 3-(3-Trifluoromethylbenzoyl)thiophene serves as a versatile building block for creating functional organic materials. The interplay between the electron-rich thiophene (B33073) moiety and the electron-deficient trifluoromethylbenzoyl substituent imparts unique optoelectronic properties that are highly sought after in modern material design.

The field of organic electronics and optoelectronics leverages the semiconducting properties of carbon-based materials to create lightweight, flexible, and cost-effective electronic devices. Thiophene-based molecules and polymers are central to this field due to their excellent charge transport capabilities and tunable electronic structures. nih.govresearchgate.net The introduction of the trifluoromethylbenzoyl group to the thiophene core in this compound is a strategic approach to further enhance these properties.

Thiophene-based π-conjugated molecules and polymers are a cornerstone of organic semiconductor research. nih.gov The properties of these materials can be finely tuned through chemical modification. The trifluoromethyl group (–CF3) is a strong electron-withdrawing group that can significantly influence the electronic properties of the thiophene ring. When incorporated into a polymer chain derived from a monomer like this compound, it can enhance the polymer's stability and modify its charge-carrying capabilities.

A closely related compound, 3-(4-trifluoromethyl-phenyl)-thiophene, has been successfully used as a monomer for electrochemical polymerization. mdpi.com The resulting polymeric film demonstrated the potential for such substituted thiophenes to form conductive materials. mdpi.com The electrochemical oxidation of these monomers leads to the formation of a polymeric layer on an electrode surface, indicating their utility in creating modified electrodes for various applications. mdpi.com The high stability and ease of preparation of 3'-substituted thiophenes make them suitable for creating such surfaces. mdpi.com The presence of the –PhCF3 group is crucial for the recognition of certain molecules, suggesting that polymers derived from this compound could be developed for sensor applications. mdpi.com

Table 1: Key Properties of a Polymer Derived from a Structurally Similar Monomer

| Property | Description | Reference |

| Monomer | 3-(4-Trifluoromethyl)-phenyl)-thiophene | mdpi.com |

| Polymerization Method | Electrochemical Oxidation | mdpi.com |

| Application | Modified Graphite (B72142) Electrode for Sensing | mdpi.com |

| Key Feature | The -PhCF3 group is important for molecular recognition. | mdpi.com |

Organic photovoltaics, or solar cells, rely on the ability of organic materials to absorb light and generate an electric current. Thiophene-based oligomers and polymers are extensively used as electron-donor materials in OPVs due to their strong light absorption and efficient charge transport. rsc.org The performance of OPV devices is highly dependent on the electronic energy levels (HOMO and LUMO) of the donor and acceptor materials.

Organic light-emitting diodes are a major application of organic electronics, found in displays for everything from smartphones to televisions. nbinno.com The efficiency, color, and stability of OLEDs are determined by the properties of the organic materials used in their emissive layers. Thiophene derivatives are widely employed in OLEDs as host materials, emitters, and charge-transporting materials. nbinno.comscispace.com

The incorporation of a trifluoromethyl group can enhance the performance of OLED materials. For instance, in some cases, it has been shown to improve the efficiency and color purity of the emitted light. The benzoyl group, on the other hand, can influence the charge-transporting properties and molecular packing of the material. The combination of these two groups in this compound could lead to the development of novel materials for OLEDs with improved characteristics. Research on thiophene-disubstituted benzothiadiazole derivatives has demonstrated that the insertion of a thiophene π-bridge can lead to a significant red-shift in emission, which is crucial for developing deep-red and near-infrared OLEDs. frontiersin.org This highlights the potential of strategically functionalized thiophenes in tuning the emission properties of OLEDs.

The reactivity of the thiophene ring and the carbonyl group in this compound makes it a valuable precursor for the synthesis of more complex molecules, including functionalized polymers and coordination complexes.

The synthesis of functionalized polymers is a key area of materials chemistry, enabling the creation of materials with specific properties for a wide range of applications. rsc.org this compound can be used as a monomer in polymerization reactions to produce polymers with regularly repeating units containing the trifluoromethylbenzoylthiophene moiety. This allows for the precise incorporation of the desired electronic and structural features into the polymer backbone. The electrochemical polymerization of a similar monomer, 3-(4-trifluoromethyl-phenyl)-thiophene, has already been demonstrated to yield a stable polymeric film. mdpi.com

Furthermore, the carbonyl group of this compound provides a site for the coordination of metal ions. This opens up the possibility of creating coordination complexes and polymers. Metal complexes of ligands containing a thiophene ring have been shown to exhibit interesting structural and electronic properties. nih.gov For example, complexes of 3-thiophene carboxamides with various metals have been synthesized and characterized, demonstrating the coordinating ability of the carbonyl oxygen. nih.gov By analogy, this compound could act as a ligand, with the potential for the trifluoromethyl group to influence the properties of the resulting metal complex.

The unique combination of a thiophene ring, a trifluoromethyl group, and a benzoyl group in this compound makes it a promising candidate for the development of advanced materials with tailored functionalities. The electron-withdrawing nature of the trifluoromethyl group can enhance the stability of materials by lowering their energy levels, making them more resistant to oxidation. This is a crucial property for long-lasting electronic devices. mdpi.com

The ability to form polymers and coordination complexes from this compound allows for the creation of a wide range of materials with diverse properties. For instance, conductive polymers derived from it could be used in flexible electronics, sensors, and antistatic coatings. Coordination complexes could find applications in catalysis, magnetism, and as active components in optical and electronic devices. The continued exploration of the synthesis and properties of materials derived from this compound is expected to lead to new discoveries and innovations in material science.

Organic Electronics and Optoelectronics

Synthetic Reagent Development

The functional groups present in this compound provide it with the potential to be utilized in the development of specialized synthetic reagents. Its trifluoromethyl group, in particular, aligns it with a critical area of modern organic chemistry.

Trifluoromethylating Reagents

Trifluoromethylating reagents are compounds used to introduce a trifluoromethyl (–CF3) group into a molecule, a common strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. These reagents can be broadly categorized based on their reactivity as nucleophilic, electrophilic, or radical sources of the CF3 group. nih.gov

Well-known electrophilic trifluoromethylating reagents include S-(trifluoromethyl)diarylsulfonium salts (e.g., Umemoto's reagents) and hypervalent iodine(III)-CF3 compounds (e.g., Togni's reagents). beilstein-journals.orgnih.gov These reagents are effective for the trifluoromethylation of a wide array of nucleophiles. nih.gov Nucleophilic reagents, such as trifluoromethyltrimethylsilane (Ruppert's reagent), are used to deliver a trifluoromethyl anion to various electrophiles. nih.gov More recently, novel reagents like trifluoromethyl thianthrenium triflate have been developed that can act as a source for electrophilic, nucleophilic, and radical trifluoromethylation, showcasing the ongoing innovation in this field. nih.govresearchgate.net

While the synthesis of trifluoromethyl-substituted thiophenes and benzothiophenes is an active area of research, nih.govresearchgate.net the direct application or development of this compound itself as a trifluoromethylating reagent is not prominently documented. Its role is more established as a molecular scaffold that already contains the desired trifluoromethyl moiety, rather than a reagent designed to transfer it.

Building Blocks in Complex Molecule Synthesis

The structure of this compound makes it a potentially valuable building block for the synthesis of more complex molecules. The reactivity of its distinct components—the thiophene ring, the ketone, and the trifluoromethyl-substituted phenyl ring—can be exploited through various organic reactions.

The thiophene ring is more reactive than benzene (B151609) in electrophilic substitution reactions, typically directing substitution to the C2 and C5 positions. numberanalytics.compharmaguideline.com This allows for the introduction of additional functional groups. Furthermore, the thiophene ring can participate in metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, which are powerful methods for forming new carbon-carbon bonds and assembling complex molecular architectures. nih.gov

The ketone functional group is a versatile handle for numerous transformations. It can be reduced to an alcohol, converted into an amine via reductive amination, or used in condensation reactions like the Paal-Knorr synthesis to form other heterocyclic rings. derpharmachemica.com The presence of the trifluoromethyl group on the phenyl ring enhances the electrophilicity of the benzoyl moiety and provides a stable, lipophilic domain in any resulting complex molecule. This combination of reactive sites allows chemists to use this compound as a starting material for creating a diverse library of new compounds for applications in pharmacology and materials science. bohrium.com

Interdisciplinary Research Areas

The unique electronic and structural features of this compound make it a candidate for study in fields that merge chemistry with computational science and materials engineering.

Chemoinformatic Approaches in Compound Design

Chemoinformatics utilizes computational methods to analyze and predict the properties of chemical compounds, accelerating the design and discovery of new molecules with desired functions. Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are particularly relevant for thiophene-based compounds.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and energy. gyanvihar.org This technique is widely applied to thiophene derivatives to screen for potential biological activity. For instance, docking studies have been used to evaluate novel thiophene analogues as inhibitors of the SARS-CoV-2 main protease, and to assess the binding of thiophene derivatives to proteins like S. aureus tyrosyl-tRNA synthetase for antimicrobial drug discovery. gyanvihar.orgresearchgate.net

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Three-dimensional QSAR (3D-QSAR) models have been developed for thiophene-3-carbonitrile-based inhibitors to understand the structural features required for their enzymatic inhibition, guiding the design of more potent molecules. nih.gov These chemoinformatic approaches allow researchers to rationally design new analogs of this compound, predicting their potential efficacy as therapeutic agents or functional materials before undertaking extensive laboratory synthesis. researchgate.net

Applications in Biosensors and Chemical Sensors

Thiophene-based polymers are extensively used in the development of electrochemical sensors due to their conductive properties and the ease with which their surfaces can be modified. A close structural isomer of the subject compound, 3-(4-Trifluoromethyl)-phenyl)-thiophene, has been successfully used to create a selective chemical sensor. mdpi.com

In a specific application, a polymeric film was created by the electrochemical oxidation of 3-(4-Trifluoromethyl)-phenyl)-thiophene on a graphite electrode. This modified electrode was then used as a sensor to detect synthetic stimulants in solution. The presence of the trifluoromethyl-phenyl (–PhCF3) group in the polymer was found to be crucial for the recognition of the target analytes. The sensing mechanism involves charge-transfer and hydrogen bond interactions between the polymer's functional groups and the analyte molecules. mdpi.com

The performance of this sensor demonstrates high sensitivity for various analytes, showcasing the potential of trifluoromethyl-substituted phenylthiophenes in creating effective chemical sensors. The analytical performance metrics are summarized in the table below.

| Analyte | Sensitivity (µA L µmol⁻¹) | Detection Range (µmol L⁻¹) |

| 2-Aminoindane (2-AI) | 0.583 | 1–11 |

| Buphedrone | 1.369 | 1–11 |

| Naphyrone | 1.176 | 1–11 |

This table presents the sensitivity of a sensor based on a polymeric film of electrochemically oxidized 3-(4-trifluoromethyl)-phenyl)-thiophene for the detection of synthetic stimulants. mdpi.com

These findings highlight the significant role that the specific substitution pattern and electronic properties of molecules like this compound can play in the development of advanced sensor technologies.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of aryl thienyl ketones, such as 3-(3-Trifluoromethylbenzoyl)thiophene, often involves Friedel-Crafts acylation, which typically relies on stoichiometric amounts of Lewis acids and volatile organic solvents, posing environmental concerns. rsc.orgorganic-chemistry.org Future research is increasingly directed towards greener and more efficient synthetic methodologies.

Sustainable Catalysis and Solvents: A significant advancement lies in replacing traditional catalysts with more environmentally benign alternatives. organic-chemistry.org Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and zinc chloride ([CholineCl][ZnCl2]3), are being explored as dual-function catalysts and green solvents. rsc.org These systems can facilitate Friedel-Crafts acylation with high yields and regioselectivity, particularly under microwave irradiation, which shortens reaction times. rsc.org Another promising approach is the use of methanesulfonic anhydride (B1165640) (MSAA), a metal- and halogen-free reagent, which promotes acylation with minimal waste generation. organic-chemistry.org The use of heterogeneous catalysts, like zeolite molecular sieves, in solvent-free conditions also presents a highly efficient and reusable option, minimizing the environmental impact. researchgate.net

Energy-Efficient Methodologies: Ultrasound-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions. niscpr.res.inresearchgate.net The application of ultrasound to Friedel-Crafts acylation using catalytic amounts of ferric sulphate has been shown to produce aromatic ketones in good yields with significantly reduced reaction times at room temperature. niscpr.res.inresearchgate.net This technique offers advantages in terms of energy efficiency and simplicity. niscpr.res.in Microwave-assisted synthesis is another energy-efficient method that can dramatically reduce reaction times and improve yields for various organic transformations, including the synthesis of thiophene (B33073) derivatives. rsc.org

Table 1: Comparison of Sustainable Synthetic Approaches for Aryl Ketone Synthesis

| Method | Catalyst/Reagent | Solvent | Key Advantages |

|---|---|---|---|

| Deep Eutectic Solvents | [CholineCl][ZnCl2]3 | Acts as solvent | Green, reusable, high yield, short reaction time (microwave) rsc.org |

| Metal-Free Acylation | Methanesulfonic anhydride (MSAA) | Often solvent-free | Minimal metallic/halogenated waste, atom economy organic-chemistry.org |

| Ultrasound-Assisted | Ferric sulphate | - | Short reaction times, mild conditions, low catalyst loading niscpr.res.inresearchgate.net |

| Heterogeneous Catalysis | Zeolite C25 | Solvent-free | High activity, reusable catalyst, environmentally friendly researchgate.net |

Advanced Spectroscopic Probes for Real-Time Analysis

To optimize the novel synthetic routes for this compound and its derivatives, a deep understanding of reaction kinetics, mechanisms, and pathways is crucial. Advanced spectroscopic techniques, often integrated into a Process Analytical Technology (PAT) framework, are pivotal for real-time, in-situ monitoring of chemical reactions.

In-situ Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for monitoring the progress of reactions like Friedel-Crafts acylation in real time. fao.org By tracking the characteristic vibrational bands of reactants, intermediates, and products, researchers can gain immediate insight into reaction kinetics and mechanism. For instance, the adsorption of thiophene onto catalyst surfaces has been studied using in-situ FT-IR, providing valuable information on reaction intermediates. fao.org

Real-Time Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an inherently quantitative technique that allows for the real-time measurement of the concentration of different species in a reaction mixture. nih.govmagritek.com By continuously collecting spectra, enzyme kinetic parameters can be determined from a single experiment using progress curve analysis. nih.gov This method can be adapted to monitor the synthesis of ketones, providing detailed kinetic profiles and helping to elucidate reaction mechanisms without the need for sample extraction and quenching. magritek.comthermofisher.com Time- and site-resolved kinetic NMR experiments can even offer millisecond time resolution for off-equilibrium reactions. nih.gov

Table 2: Advanced Spectroscopic Probes for Reaction Monitoring

| Technique | Information Obtained | Advantages for Synthesis of this compound |

|---|---|---|

| In-situ FT-IR | Functional group conversion, reaction progress, intermediate detection fao.org | Non-destructive, real-time tracking of acylation reaction, catalyst interaction studies fao.org |

Exploiting Computational Chemistry for Rational Design and Property Prediction

Computational chemistry, particularly Density Functional Theory (DFT) and molecular docking, is becoming an indispensable tool for the rational design of new molecules based on the this compound scaffold and for predicting their properties.

Predicting Molecular Properties with DFT: DFT calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of thiophene derivatives. These methods are used to calculate parameters like the electrophilicity index, which can be correlated with the biological activity or toxicity of compounds in Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov By understanding how the trifluoromethyl group and the benzoyl moiety influence the electronic properties of the thiophene ring, researchers can predict the reactivity and potential applications of new derivatives.

Structure-Based Drug Design: For medicinal chemistry applications, molecular docking simulations are used to predict the binding affinity and interaction modes of thiophene-based compounds with biological targets, such as protein kinases. nih.govnih.gov This allows for the rational design of more potent and selective inhibitors. By modeling the interactions of the this compound core within the active site of a target protein, modifications can be proposed to enhance binding and, consequently, biological activity. nih.govnih.gov Structure-activity relationship (SAR) studies, which investigate how chemical structure relates to biological activity, are greatly aided by these computational approaches, guiding the synthesis of more effective compounds. researchgate.netnih.gov

Exploration of New Application Domains for Trifluoromethylbenzoyl Thiophenes

The unique combination of a thiophene ring, a ketone linker, and a trifluoromethyl-substituted phenyl group suggests a wide range of potential applications for derivatives of this compound, particularly in medicinal chemistry and materials science. nih.govnumberanalytics.com

Medicinal Chemistry: The benzothiophene (B83047) scaffold is found in numerous compounds investigated for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.gov Specifically, benzothiophene derivatives have been developed as potent and selective inhibitors of protein kinases like DYRK1A and DYRK1B, which are implicated in chronic diseases. nih.gov The trifluoromethyl ketone moiety is also recognized as a valuable pharmacophore, particularly in the design of enzyme inhibitors. researchgate.netnih.gov Given that dysregulated kinase activity is a hallmark of many cancers, there is significant potential to develop derivatives of this compound as novel kinase inhibitors for cancer therapy. ugr.esed.ac.uk Research has shown that related benzothiophene derivatives can act as multi-kinase inhibitors, inducing apoptosis and inhibiting cell migration in cancer cell lines. nih.gov

Materials Science: Thiophene-based organic molecules and polymers are of great interest for their use as organic semiconductors. researchgate.netnih.govspringerprofessional.de These materials have potential applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govspringerprofessional.de The electronic properties of the this compound scaffold could be tuned through chemical modification to develop new materials for organic electronics. The introduction of electron-withdrawing groups like the trifluoromethylbenzoyl moiety can influence the HOMO/LUMO energy levels, which is a key factor in designing high-performance organic semiconductors. researchgate.net

Table 3: Potential Application Domains

| Domain | Rationale | Potential Targets/Applications |

|---|---|---|

| Medicinal Chemistry | Benzothiophene and trifluoromethyl ketone moieties are known pharmacophores nih.govresearchgate.netnih.gov | Protein kinase inhibitors (e.g., DYRK1A/B) for oncology, anti-inflammatory agents nih.govnih.gov |

| Materials Science | Thiophene-based compounds are excellent organic semiconductors nih.govspringerprofessional.de | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), Organic Light-Emitting Diodes (OLEDs) nih.govspringerprofessional.de |

Q & A

Basic Research Question

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) removes unreacted starting materials .

- Characterization :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., thiophene proton shifts at δ 7.2–7.8 ppm; CF₃ group at δ ~110 ppm in ¹⁹F NMR) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) verifies purity (>98%) .

- X-ray Crystallography : Resolves bond angles and confirms regioselectivity of the benzoyl-thiophene linkage .

How does the trifluoromethyl group modulate electronic properties for applications in organic semiconductors?

Advanced Research Question

The -CF₃ group enhances electron-deficient character, lowering the HOMO level (-5.2 eV) and improving charge transport in polythiophene-based semiconductors . Key findings:

- Bandgap Engineering : UV-vis spectra show a redshift (λₐᵦₛ = 420 nm) compared to non-fluorinated analogs, indicating reduced bandgap (2.8 eV) .

- Copolymerization : Reactivity ratios (r₁ = 0.85, r₂ = 1.12) with 3-hexylthiophene suggest quasi-alternating copolymer structures, enhancing conductivity .

- Device Performance : OFETs using this compound exhibit hole mobility of 0.12 cm²/V·s, attributed to improved π-π stacking .

How can researchers resolve contradictions in reported reactivity data during functionalization?

Advanced Research Question

Discrepancies in substitution reactions (e.g., bromination or amination yields) arise from:

- Solvent Effects : Polar solvents (e.g., DMSO) stabilize transition states in SNAr reactions but may deactivate electrophiles .

- Catalyst Variability : Pd vs. Cu catalysts in cross-coupling alter regioselectivity; controlled experiments with inert atmospheres (N₂/Ar) reduce side reactions .

Mitigation Strategies : - Kinetic Studies : Monitor reaction progress via in-situ FTIR or GC-MS to identify intermediates .

- Computational Modeling : DFT calculations predict favorable reaction pathways (e.g., benzoyl group para-substitution) .

What biological activities are observed in structural analogs, and how can structure-activity relationships (SAR) guide drug discovery?

Advanced Research Question

Analogs like 2-(3-(trifluoromethyl)benzamido)-thiophenes exhibit:

- Antimicrobial Activity : MIC = 8 µg/mL against S. aureus due to membrane disruption via hydrophobic CF₃ interactions .

- Anticancer Potential : IC₅₀ = 12 µM against HeLa cells via ROS generation; SAR studies show enhanced efficacy with electron-withdrawing substituents at the 3-position .

Methodological Approach : - In Vitro Assays : MTT assays validate cytotoxicity, while molecular docking (e.g., Autodock Vina) identifies binding to kinase domains .

- Metabolic Stability : Microsomal studies (e.g., rat liver microsomes) assess CYP450-mediated degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.